molecular formula C10H11NO3 B12461780 Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate

Methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate

Cat. No.: B12461780
M. Wt: 193.20 g/mol
InChI Key: WRAKFCLGWVROJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the acrylate ester.

Industrial Production Methods: While specific industrial production methods for Methyl 3-(5-methoxypyridin-3-yl)acrylate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(5-methoxypyridin-3-yl)acrylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acrylate ester moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Methyl 3-(5-methoxypyridin-3-yl)acrylate is unique due to the specific positioning of the methoxy group and the acrylate ester. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds. For example, the presence of an amino group in Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate can significantly alter its chemical behavior and biological activity compared to Methyl 3-(5-methoxypyridin-3-yl)acrylate .

Properties

IUPAC Name

methyl 3-(5-methoxypyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAKFCLGWVROJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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